

A Comparative Spectroscopic Guide to 1-Propenylmethyldichlorosilane for Advanced Material Synthesis

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Compound of Interest

Compound Name: 1-Propenylmethyldichlorosilane

CAS No.: 18142-37-5

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In the landscape of advanced materials and organic synthesis, the precise characterization of reactive precursors is paramount. **1-Propenylmethyldichlorosilane**, a member of the versatile organosilane family, presents unique opportunities in polymer chemistry and surface modification due to the presence of its reactive dichlorosilyl group and the propenyl moiety. This guide provides an in-depth spectroscopic analysis of **1-propenylmethyldichlorosilane** using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. It serves as a crucial reference for researchers, scientists, and professionals in drug development by not only presenting expected spectral data but also comparing it with a common alternative, dichloromethylvinylsilane, thereby highlighting key distinguishing features.

The choice of analytical techniques is critical when dealing with moisture-sensitive and reactive compounds like chlorosilanes. Both NMR and FTIR spectroscopy are powerful, non-destructive methods that provide detailed structural information. NMR spectroscopy elucidates the electronic environment of individual protons and carbon atoms, offering insights into the connectivity of the molecule. FTIR spectroscopy, on the other hand, probes the vibrational modes of chemical bonds, allowing for the identification of functional groups.

Experimental Protocols: Ensuring Data Integrity

The acquisition of high-quality spectroscopic data for reactive compounds like **1-propenylmethyldichlorosilane** necessitates meticulous experimental design to prevent hydrolysis and other side reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox. Anhydrous deuterated solvents, such as chloroform-d (CDCl_3) or benzene- d_6 , are essential. A typical sample concentration is 5-10 mg of the analyte in 0.5-0.7 mL of solvent.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.^[1]
- **^1H NMR Acquisition:**
 - **Pulse Sequence:** A standard single-pulse experiment is usually sufficient.
 - **Spectral Width:** A spectral width of approximately 15 ppm is adequate to cover the expected chemical shifts.
 - **Relaxation Delay:** A relaxation delay of 1-2 seconds ensures quantitative integration.
- **^{13}C NMR Acquisition:**
 - **Pulse Sequence:** A proton-decoupled pulse sequence, such as zgpg30, is used to simplify the spectrum and enhance the signal-to-noise ratio.
 - **Spectral Width:** A spectral width of around 220 ppm is standard for organic molecules.^[2]
 - **Number of Scans:** A higher number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** Due to the moisture sensitivity of dichlorosilanes, attenuated total reflectance (ATR) is the preferred method as it requires minimal sample preparation. A small drop of the liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates in an inert atmosphere.
- **Instrumentation:** A standard FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is suitable.
- **Data Acquisition:**
 - **Spectral Range:** A typical mid-IR range of 4000-400 cm^{-1} is scanned.
 - **Resolution:** A resolution of 4 cm^{-1} is generally sufficient for routine characterization.
 - **Background Correction:** A background spectrum of the clean ATR crystal or KBr/NaCl plates should be acquired and subtracted from the sample spectrum.

Spectroscopic Profile of 1-Propenylmethyldichlorosilane

The following sections detail the expected ^1H NMR, ^{13}C NMR, and FTIR spectral data for **1-propenylmethyldichlorosilane**. These are predicted values based on the analysis of similar compounds and established spectroscopic principles.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **1-propenylmethyldichlorosilane** is expected to show distinct signals for the methyl and propenyl protons. The electron-withdrawing nature of the two chlorine atoms will cause the protons on the silicon-attached methyl group and the alpha-carbon of the propenyl group to be shifted downfield.

Table 1: Predicted ^1H NMR Chemical Shifts for **1-Propenylmethyldichlorosilane**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Si-CH ₃	~0.8	Singlet	-
=CH-CH ₃	~5.8 - 6.2	Multiplet	
CH=CH-CH ₃	~5.5 - 5.9	Multiplet	
=CH-CH ₃	~1.8 - 2.0	Doublet of doublets	~6-7 and ~1-2

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the silicon will be significantly influenced by the electronegative chlorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for **1-Propenylmethyldichlorosilane**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Si-CH ₃	~5 - 10
Si-CH=	~130 - 135
=CH-CH ₃	~125 - 130
=CH-CH ₃	~18 - 23

FTIR Spectroscopy

The FTIR spectrum of **1-propenylmethyldichlorosilane** is characterized by vibrations of the Si-Cl, Si-C, C=C, and C-H bonds.

Table 3: Predicted FTIR Vibrational Frequencies for **1-Propenylmethyldichlorosilane**

Vibrational Mode	Predicted Frequency (cm ⁻¹)	Intensity
C-H stretch (alkenyl)	~3050 - 3000	Medium
C-H stretch (alkyl)	~2980 - 2900	Medium-Strong
C=C stretch	~1640 - 1610	Medium
Si-CH ₃ deformation	~1260	Strong
C-H bend (alkenyl)	~965 (trans)	Strong
Si-C stretch	~800 - 700	Strong
Si-Cl ₂ stretch (asymmetric)	~540	Strong
Si-Cl ₂ stretch (symmetric)	~470	Strong

Comparative Analysis: 1-Propenylmethyldichlorosilane vs. Dichloromethylvinylsilane

A common alternative in many applications is dichloromethylvinylsilane.^{[3][4][5][6][7][8]} While structurally similar, the presence of a propenyl group in place of a vinyl group leads to distinct spectroscopic differences.

Key Distinguishing Features:

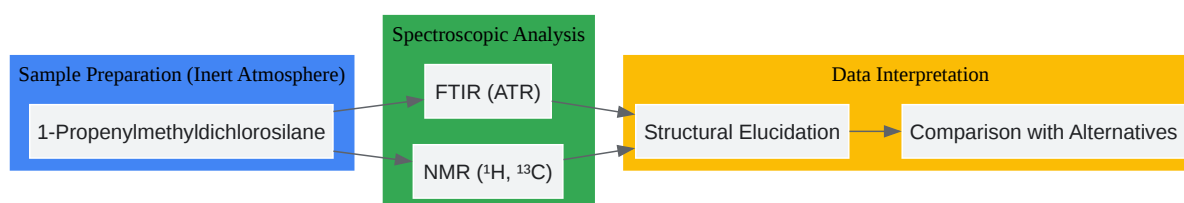
- ¹H NMR: The most apparent difference will be the presence of a signal for the methyl group of the propenyl moiety in **1-propenylmethyldichlorosilane**, which will appear as a doublet of doublets around 1.8-2.0 ppm. Dichloromethylvinylsilane will lack this signal and instead show a more complex set of three vinyl protons in the 5.8-6.5 ppm region.
- ¹³C NMR: **1-Propenylmethyldichlorosilane** will exhibit an additional upfield signal for the methyl carbon of the propenyl group (~18-23 ppm), which is absent in the spectrum of dichloromethylvinylsilane.

- FTIR: The C-H out-of-plane bending vibrations for the alkenyl group can be diagnostic. **1-Propenylmethyldichlorosilane** is expected to show a strong band around 965 cm^{-1} for the trans-alkene C-H wag, whereas dichloromethylvinylsilane will have characteristic vinyl C-H bending modes, often seen as two bands around 960 and 910 cm^{-1} .

Visualizing Molecular Structure and Spectroscopic Correlations

The following diagrams illustrate the molecular structure of **1-propenylmethyldichlorosilane** and the key correlations between its structure and its NMR and FTIR spectra.

Caption: Molecular structure of **1-propenylmethyldichlorosilane**.



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Caption: Workflow for the spectroscopic analysis of **1-propenylmethyldichlorosilane**.

Conclusion

This guide provides a foundational spectroscopic framework for the characterization of **1-propenylmethyldichlorosilane**. By understanding its expected NMR and FTIR spectral features and how they compare to those of a common alternative like dichloromethylvinylsilane, researchers can confidently identify and assess the purity of this valuable synthetic precursor. The experimental protocols outlined herein are designed to ensure the acquisition of reliable and reproducible data, which is the cornerstone of sound scientific research and development.

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